molecular formula C17H16N2O2 B2994145 N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide CAS No. 622793-36-6

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide

Cat. No.: B2994145
CAS No.: 622793-36-6
M. Wt: 280.327
InChI Key: CONWFXWOGDRZKN-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically relevant scaffolds: the tetrahydrocarbazole and the furan-2-carboxamide. The tetrahydrocarbazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities. Carbazole derivatives have been extensively reported to exhibit antimicrobial , anticancer , anti-inflammatory , and neuroprotective properties . Specifically, 6-substituted-1,2,3,4-tetrahydro-9H-carbazoles have been investigated as key structural motifs in pharmaceutical research . Furthermore, tetrahydrocarbazole compounds have been developed as potent inhibitors of specific biological targets, such as Bruton's tyrosine kinase (BTK), highlighting their utility in probing disease mechanisms related to oncology and immunology . The furan-2-carboxamide moiety is another significant pharmacophore. Recent research has explored furan-2-carboxamide derivatives for their antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa . These compounds function by inhibiting quorum sensing, a key regulatory system of bacterial virulence, and have shown promise in reducing biofilm formation without inhibiting bacterial growth . By conjugating the tetrahydrocarbazole system with a furan-2-carboxamide group, this compound presents a versatile chemical tool for researchers. It is suited for screening in various biological assays, particularly in the discovery of new anti-infective and anticancer agents . Its structure offers a valuable starting point for structure-activity relationship (SAR) studies and for exploring novel mechanisms of action. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(16-6-3-9-21-16)18-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h3,6-10,19H,1-2,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWFXWOGDRZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction with the carbazole core.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide and related compounds:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Tetrahydrocarbazole Furan-2-carboxamide Not provided Flexible carbazole core; furan may enhance solubility and electronic interactions.
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Furan-carboxamide Nitro group at C5 of furan Not provided Nitro group increases electron-withdrawing effects; potential trypanocidal activity.
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Aromatic carbazole Nitro, methyl, fluoro-methoxyphenyl 364 (M++1) Aromatic carbazole with rigid structure; substituents may enhance binding affinity.
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) Modified carbazole Thiophene-carbaldehyde Not provided Thiophene introduces sulfur-based interactions; aldehyde enables further derivatization.
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro substituent, phenylacetamide Not provided Chlorine enhances lipophilicity; acetamide linker may improve pharmacokinetics.
N-[(6R)-6-(Dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide Tetrahydrocarbazole Dimethylamino group, 4-fluorobenzamide 351.417 Dimethylamino enhances solubility; fluorobenzamide offers steric and electronic effects.

Key Comparisons

Carbazole Core Flexibility
  • The target compound’s tetrahydrocarbazole core reduces aromaticity, increasing conformational flexibility compared to aromatic carbazoles like compound 7b . This flexibility may improve target binding in dynamic biological systems .
  • In contrast, fully aromatic carbazoles (e.g., 7b) exhibit planar rigidity, favoring interactions with flat binding pockets, such as DNA intercalation sites .
Substituent Effects
  • Electron-Withdrawing Groups: Compound 22a features a nitro group on the furan ring, which enhances electrophilicity and may correlate with trypanocidal activity.
  • Heterocyclic Variations : Replacing the furan in the target compound with thiophene (e.g., 9c ) introduces sulfur, which can participate in hydrogen bonding and hydrophobic interactions. Furan’s oxygen atom offers stronger electron-donating effects.
  • Halogen and Alkyl Substituents : Chloro and methyl groups in analogs increase lipophilicity and membrane permeability. The target compound’s unsubstituted tetrahydrocarbazole may prioritize solubility over penetration.

Biological Activity

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the carbazole family, characterized by a fused ring structure that imparts unique chemical properties. The presence of the furan moiety and the carboxamide functional group enhances its reactivity and biological potential.

Structural Formula

The structural formula can be represented as follows:

C13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}

This compound features a tetrahydrocarbazole backbone which is known for its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research conducted on various cancer cell lines has shown promising results:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HEP 2 (laryngeal carcinoma).
  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 5.9 µg/mL to 80.0 µg/mL across different studies .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µg/mL)Reference
A549 (Lung)5.9
MCF-7 (Breast)35.6
HEP 2 (Laryngeal)60.6

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for its neuroprotective effects against oxidative stress-induced neuronal injury. Studies have indicated that:

  • Mechanism of Action : The neuroprotective activity may be attributed to its antioxidative properties.
  • Effective Concentration : Significant neuroprotection was observed at concentrations as low as 3 µM .

Table 2: Neuroprotective Activity of this compound

Concentration (µM)EffectReference
3Significant
30Moderate

Mechanistic Insights

The biological activity of this compound can be explained through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Inhibition of STAT3 : It has been reported to inhibit STAT3 activation significantly at concentrations around 50 µM .
  • Electron Donating Groups : The presence of electron-donating groups in the structure enhances its basicity and overall biological activity.

Study on Antitumor Activity

A study evaluated the efficacy of several N-substituted carbazoles against tumor cell lines. The findings revealed that compounds similar to this compound exhibited potent antitumor effects:

  • Compounds Tested : Various derivatives were synthesized and tested.
  • Results : Compounds with fluoro substitutions showed enhanced anticancer activity due to increased lipophilicity and interaction with cellular membranes .

Neuroprotection in Glutamate-Induced Injury

Another significant study focused on the neuroprotective effects against glutamate-induced neuronal injury:

  • Cell Lines Used : HT22 neuronal cells.
  • Findings : The compound demonstrated considerable protection against cell death induced by glutamate at concentrations as low as 3 µM .

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